molecular formula C8H12N2O2S B13550234 Methyl 3-amino-3-(thiazol-2-yl)butanoate

Methyl 3-amino-3-(thiazol-2-yl)butanoate

Cat. No.: B13550234
M. Wt: 200.26 g/mol
InChI Key: CKHZTWXSUAFTHY-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(thiazol-2-yl)butanoate: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-(thiazol-2-yl)butanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method involves the condensation of 2-aminothiazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired ester product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization techniques are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-3-(thiazol-2-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Methyl 3-amino-3-(thiazol-2-yl)butanoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.

    Biology: It is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(thiazol-2-yl)butanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate
  • Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate
  • 3-(2-amino-1,3-thiazol-4-yl)propanoic acid

Uniqueness: Methyl 3-amino-3-(thiazol-2-yl)butanoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

methyl 3-amino-3-(1,3-thiazol-2-yl)butanoate

InChI

InChI=1S/C8H12N2O2S/c1-8(9,5-6(11)12-2)7-10-3-4-13-7/h3-4H,5,9H2,1-2H3

InChI Key

CKHZTWXSUAFTHY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)(C1=NC=CS1)N

Origin of Product

United States

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